[(3,4-dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate [(3,4-dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate
Brand Name: Vulcanchem
CAS No.: 1794934-34-1
VCID: VC11949978
InChI: InChI=1S/C18H18FNO5/c1-23-15-7-6-14(10-16(15)24-2)20-17(21)11-25-18(22)9-12-4-3-5-13(19)8-12/h3-8,10H,9,11H2,1-2H3,(H,20,21)
SMILES: COC1=C(C=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F)OC
Molecular Formula: C18H18FNO5
Molecular Weight: 347.3 g/mol

[(3,4-dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate

CAS No.: 1794934-34-1

Cat. No.: VC11949978

Molecular Formula: C18H18FNO5

Molecular Weight: 347.3 g/mol

* For research use only. Not for human or veterinary use.

[(3,4-dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate - 1794934-34-1

Specification

CAS No. 1794934-34-1
Molecular Formula C18H18FNO5
Molecular Weight 347.3 g/mol
IUPAC Name [2-(3,4-dimethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
Standard InChI InChI=1S/C18H18FNO5/c1-23-15-7-6-14(10-16(15)24-2)20-17(21)11-25-18(22)9-12-4-3-5-13(19)8-12/h3-8,10H,9,11H2,1-2H3,(H,20,21)
Standard InChI Key LZXGDGGDGBPXDK-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F)OC
Canonical SMILES COC1=C(C=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates two aromatic systems: a 3,4-dimethoxyphenyl group linked via a carbamoyl bridge to a methyl acetate unit, which is further connected to a 3-fluorophenyl ring. The IUPAC name, [2-(3,4-dimethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate, reflects this arrangement. Key functional groups include:

  • Carbamate group: Facilitates hydrogen bonding with biological targets.

  • Methyl ester: Enhances lipid solubility and membrane permeability.

  • Fluorophenyl ring: Introduces electronegativity, influencing electronic distribution and binding affinity.

Physicochemical Data

Table 1 summarizes critical physicochemical parameters:

PropertyValue
CAS No.1794934-34-1
Molecular FormulaC₁₈H₁₈FNO₅
Molecular Weight347.3 g/mol
SMILESCOC1=C(C=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F)OC
InChI KeyLZXGDGGDGBPXDK-UHFFFAOYSA-N
Solubility (Predicted)Low in water; soluble in DMSO, DMF

The compound’s low aqueous solubility aligns with its lipophilic ester and aromatic groups, suggesting compatibility with organic solvents in laboratory settings.

Synthesis and Reaction Pathways

Synthetic Strategies

While detailed protocols remain proprietary, general synthesis likely involves sequential acylation and esterification steps:

  • Carbamate Formation: Reaction of 3,4-dimethoxyaniline with chloroacetyl chloride to yield the carbamoyl intermediate.

  • Esterification: Coupling the intermediate with 2-(3-fluorophenyl)acetic acid using DCC/DMAP or similar activating agents .

Critical factors include:

  • Temperature Control: Maintaining 0–5°C during acylation to prevent side reactions.

  • Catalyst Selection: Use of DMAP to accelerate ester bond formation.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Stability and Reactivity

The compound undergoes hydrolysis under acidic or basic conditions, cleaving the ester and carbamate bonds. For example:
(3,4-Dimethoxyphenyl)carbamoyl methyl ester+H2O2-(3-Fluorophenyl)acetic acid+3,4-Dimethoxyaniline\text{(3,4-Dimethoxyphenyl)carbamoyl methyl ester} + \text{H}_2\text{O} \rightarrow \text{2-(3-Fluorophenyl)acetic acid} + \text{3,4-Dimethoxyaniline}
This reactivity necessitates storage in anhydrous environments at −20°C for long-term stability.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆): Key signals include δ 1.26 (t, CH₃), δ 3.82 (s, OCH₃), δ 6.8–7.4 (m, aromatic H) .

  • ¹³C NMR: Peaks at δ 170–175 ppm confirm ester and carbamate carbonyl groups.

Mass Spectrometry

  • ESI-MS: Predominant ion at m/z 347.3 [M+H]⁺, consistent with the molecular formula C₁₈H₁₈FNO₅.

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